AhR agonist 5
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Overview
Description
AhR agonist 5 is a compound that activates the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in various biological processes. AhR plays a crucial role in mediating the effects of environmental toxins, regulating immune responses, and maintaining cellular homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AhR agonist 5 typically involves multiple steps, including the preparation of intermediates and final coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed for quality assurance .
Chemical Reactions Analysis
Types of Reactions
AhR agonist 5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
AhR agonist 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the activation and regulation of AhR and its downstream effects.
Biology: Investigated for its role in modulating immune responses, cell differentiation, and development.
Medicine: Explored for potential therapeutic applications in treating diseases such as cancer, autoimmune disorders, and metabolic diseases.
Industry: Utilized in the development of new drugs, environmental monitoring, and toxicology studies .
Mechanism of Action
AhR agonist 5 exerts its effects by binding to the aryl hydrocarbon receptor, leading to its activation Upon activation, AhR translocates to the nucleus, where it dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT)These genes are involved in various biological processes, including detoxification, immune regulation, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): A potent AhR agonist known for its toxic effects.
Indirubin: A naturally occurring AhR agonist derived from indole metabolism.
Kynurenine: An endogenous AhR agonist involved in immune regulation
Uniqueness of AhR Agonist 5
This compound is unique due to its specific binding affinity and selectivity for the aryl hydrocarbon receptor. Unlike other AhR agonists, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H16F2O2 |
---|---|
Molecular Weight |
290.30 g/mol |
IUPAC Name |
4-fluoro-5-[(E)-2-(4-fluorophenyl)ethenyl]-2-propan-2-ylbenzene-1,3-diol |
InChI |
InChI=1S/C17H16F2O2/c1-10(2)15-14(20)9-12(16(19)17(15)21)6-3-11-4-7-13(18)8-5-11/h3-10,20-21H,1-2H3/b6-3+ |
InChI Key |
SUWKNKARLGPNDO-ZZXKWVIFSA-N |
Isomeric SMILES |
CC(C)C1=C(C=C(C(=C1O)F)/C=C/C2=CC=C(C=C2)F)O |
Canonical SMILES |
CC(C)C1=C(C=C(C(=C1O)F)C=CC2=CC=C(C=C2)F)O |
Origin of Product |
United States |
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